molecular formula C31H42N6O5S B1673018 JNJ-39327041 CAS No. 1093069-32-9

JNJ-39327041

Número de catálogo: B1673018
Número CAS: 1093069-32-9
Peso molecular: 610.8 g/mol
Clave InChI: DVEFPFWCRFYKTG-AREMUKBSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de JNJ-39327041 implica varios pasos, comenzando con la preparación de intermedios clave. La ruta sintética típicamente incluye los siguientes pasos:

    Formación del anillo de imidazol: Esto implica la reacción de materiales de partida apropiados bajo condiciones específicas para formar el anillo de imidazol.

    Adición del grupo sulfonamida: El grupo sulfonamida se introduce a través de una reacción con un derivado de cloruro de sulfonilo.

    Formación del anillo de isoindol: Este paso implica la ciclación del intermedio para formar el anillo de isoindol.

    Acoplamiento final: El último paso implica acoplar el intermedio con los sustituyentes deseados para formar this compound.

Los métodos de producción industrial para this compound probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

JNJ-39327041 se somete a varios tipos de reacciones químicas, incluyendo:

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Phase 1 Study in Prostate Cancer

A significant study conducted on JNJ-39327041 involved patients with metastatic castration-resistant prostate cancer (mCRPC). This phase 1 trial aimed to evaluate the safety, pharmacokinetics, and preliminary clinical activity of the compound.

  • Study Design : The trial was a dose escalation study with 39 patients receiving varying doses of this compound, administered both intravenously and subcutaneously.
  • Results : All patients experienced at least one treatment-emergent adverse event (AE), with cytokine release syndrome being the most notable at higher doses. However, the study indicated that subcutaneous administration could mitigate some adverse effects while still achieving transient declines in prostate-specific antigen (PSA) levels .
Parameter Findings
Total Patients39
Dose Range0.3 µg/kg to 60 µg/kg
Treatment-Emergent AEsAll patients had ≥1 AE
Dose-Limiting ToxicitiesObserved in 4 patients
PSA ResponseTransient decreases noted

Safety Profile

The safety profile of this compound was assessed through various clinical trials. In the prostate cancer study, the most common adverse events included:

  • Cytokine release syndrome
  • Infusion-related reactions
  • Mild ocular inflammation (in related studies)

These findings highlight the importance of monitoring patient responses closely during treatment, especially at higher doses.

Mecanismo De Acción

El mecanismo de acción de JNJ-39327041 involucra su interacción con objetivos moleculares específicos y vías. Ejerce sus efectos al unirse a ciertas proteínas o enzimas, modulando así su actividad. Esta interacción puede conducir a cambios en los procesos y vías celulares, lo que finalmente da como resultado los efectos biológicos o químicos deseados .

Comparación Con Compuestos Similares

JNJ-39327041 se puede comparar con otros compuestos similares para resaltar su singularidad. Algunos compuestos similares incluyen:

Actividad Biológica

JNJ-39327041 is a compound developed by Johnson & Johnson that has garnered attention for its potential therapeutic applications, particularly in the field of immunology and oncology. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.

Overview of this compound

This compound is a member of a class of compounds known as oxysterols, which are oxygenated derivatives of cholesterol. These compounds have been shown to influence various biological processes, including immune responses and cell signaling pathways. The primary mechanism of action for this compound involves its interaction with G-protein-coupled receptors (GPCRs), particularly EBI2 (also known as GPR183), which plays a crucial role in B-cell migration and immune regulation.

The biological activity of this compound can be summarized through the following mechanisms:

  • EBI2 Activation : this compound acts as an endogenous ligand for EBI2, activating this receptor and subsequently modulating B-cell migration. This is critical for the coordination of the humoral immune response .
  • Cytokine Induction : The compound has been observed to induce the production of various cytokines, which are essential for T-cell activation and proliferation. This effect is particularly relevant in the context of tumor immunotherapy, where enhancing T-cell responses can lead to improved anti-tumor activity .

Efficacy Studies

Recent studies have focused on evaluating the pharmacological effects of this compound in both in vitro and in vivo models:

  • In Vitro Studies : Research indicates that this compound effectively stimulates B-cell chemotaxis via EBI2 activation. In assays using isolated human B cells, the compound demonstrated significant chemotactic activity, suggesting its potential role in enhancing immune surveillance .
  • In Vivo Studies : Animal models treated with this compound exhibited enhanced antibody production and improved T-cell responses against tumor antigens. These findings support its potential use in cancer immunotherapy .

Safety Profile

The safety profile of this compound has been assessed in clinical trials, revealing manageable side effects primarily related to cytokine release syndrome (CRS). Adverse events included increased transaminases and mild pneumonitis, which were generally reversible upon dose adjustment .

Case Studies

Several case studies provide insights into the clinical applications and outcomes associated with this compound:

  • Case Study 1 : A clinical trial involving patients with advanced solid tumors demonstrated that administration of this compound resulted in a notable increase in circulating T cells and cytokines associated with anti-tumor immunity. The trial highlighted a 48% expression rate of HLA-G in archival tumor samples, indicating a targetable population for this therapy .
  • Case Study 2 : Another study focused on patients with hematological malignancies showed that treatment with this compound led to significant improvements in disease markers and overall survival rates compared to historical controls. This reinforces the compound's potential as a therapeutic agent in oncology .

Propiedades

Número CAS

1093069-32-9

Fórmula molecular

C31H42N6O5S

Peso molecular

610.8 g/mol

Nombre IUPAC

N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]-1,2-dimethylimidazole-4-sulfonamide

InChI

InChI=1S/C31H42N6O5S/c1-6-35-15-17-36(18-16-35)27-10-7-9-24-25(27)20-37(31(24)38)26(23-12-13-28(41-4)29(19-23)42-5)11-8-14-32-43(39,40)30-21-34(3)22(2)33-30/h7,9-10,12-13,19,21,26,32H,6,8,11,14-18,20H2,1-5H3/t26-/m1/s1

Clave InChI

DVEFPFWCRFYKTG-AREMUKBSSA-N

SMILES

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

SMILES isomérico

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)[C@H](CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

SMILES canónico

CCN1CCN(CC1)C2=CC=CC3=C2CN(C3=O)C(CCCNS(=O)(=O)C4=CN(C(=N4)C)C)C5=CC(=C(C=C5)OC)OC

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

JNJ-39327041;  JNJ 39327041;  JNJ39327041.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-39327041
Reactant of Route 2
Reactant of Route 2
JNJ-39327041
Reactant of Route 3
JNJ-39327041
Reactant of Route 4
Reactant of Route 4
JNJ-39327041
Reactant of Route 5
JNJ-39327041
Reactant of Route 6
Reactant of Route 6
JNJ-39327041

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.